

Comparative Analysis of Cefteram's Efficacy Across Diverse Patient Populations

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A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the efficacy of **Cefteram**, a third-generation oral cephalosporin, across various patient populations. **Cefteram** pivoxil, the prodrug form, is hydrolyzed to its active form, **Cefteram**, after oral administration.[1] It is indicated for the treatment of a range of infections, including respiratory tract infections, urinary tract infections, and skin infections.[1] This document synthesizes clinical data to evaluate its performance in pediatric, adult, and geriatric patients, and in comparison to other antibiotic alternatives.

Data Presentation: Efficacy of Cefteram in Different Patient Populations and Infections

The following tables summarize the clinical efficacy of **Cefteram** from various studies, categorized by patient population and type of infection.

Table 1: Efficacy of **Cefteram** Pivoxil in Pediatric Patients



Infection Type	Number of Patients	Age Range	Dosage	Efficacy Rate (Excellent/G ood)	Citation
Acute Infectious Diseases (including UTI, upper respiratory infections, sinusitis, otitis media)	16	Not Specified	Not Specified	100% (43.8% Excellent, 56.3% Good)	[2]
Acute Otitis Media (AOM)	74	Not Specified	10 mg/kg twice daily	97% (Cure/Improv ement)	[3]

Table 2: Efficacy of Cefteram Pivoxil in Adult Patients with Respiratory Tract Infections



Infection Type	Number of Patients	Age Range	Dosage	Efficacy Rate (Excellent/G ood)	Citation
Respiratory Infections (laryngophary ngitis, tonsillitis, bronchitis, pneumonia, etc.)	81	Adult	600 mg daily	84.0%	[4]
Chronic Respiratory Tract Infections	171 (Cefteram group)	Adult	600 mg/day	78.9%	[5]

Table 3: Comparative Efficacy of Cefteram Pivoxil and Other Antibiotics

Infection Type	Patient Population	Comparator	Cefteram Efficacy	Comparator Efficacy	Citation
Acute Otitis Media	Pediatric	Cefaclor	97% (Cure/Improv ement)	89% (Cure/Improv ement)	[3]
Chronic Respiratory Tract Infections	Adult	Cefcapene Pivoxil	78.9%	80.2%	[5]
Lower Respiratory Tract Infection	Pediatric	Cefaclor	97-99% (Cure)	96% (Cure)	[6]



Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, the general methodologies employed in these clinical trials are summarized below.

General Clinical Trial Design for Efficacy Assessment

Most studies evaluating the efficacy of **Cefteram** were designed as multicenter, randomized, and often observer-blinded or double-blinded comparative trials.

- Patient Population: Patients were enrolled based on a clinical diagnosis of the target infection (e.g., acute otitis media, respiratory tract infection, urinary tract infection). Inclusion criteria typically involved specific signs and symptoms of the infection, and in some cases, microbiological confirmation.[7] Exclusion criteria often included known hypersensitivity to cephalosporins, severe underlying diseases, and recent use of other antibiotics.[8]
- Randomization and Blinding: Patients were randomly assigned to receive either Cefteram
 pivoxil or a comparator antibiotic. In blinded studies, neither the investigator nor the patient
 (in double-blind studies) was aware of the treatment allocation to minimize bias.
- Dosage and Administration: Cefteram pivoxil was administered orally. Dosages varied
 depending on the age of the patient and the type and severity of the infection. For adults, a
 common dosage for respiratory infections was 600 mg daily.[4][5] For children with acute
 otitis media, a dosage of 10 mg/kg twice daily has been studied.[3]
- Efficacy Assessment:
 - Clinical Efficacy: This was typically the primary endpoint and was assessed based on the
 resolution or improvement of clinical signs and symptoms of the infection at the end of
 therapy and at a follow-up visit. Efficacy was often categorized as "excellent," "good,"
 "fair," or "poor."[2][4]
 - Microbiological Efficacy: In many studies, microbiological samples (e.g., sputum, urine, middle ear fluid) were collected before and after treatment to identify the causative pathogens and determine their eradication rates.[5]

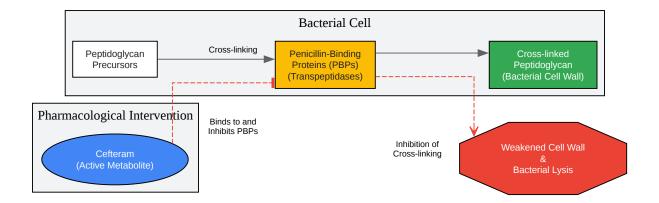


- Safety Assessment: The safety profile was evaluated by monitoring the incidence and severity of adverse events throughout the study. Laboratory tests were also performed to monitor for any drug-related abnormalities.[4][5]
- Statistical Analysis: Statistical methods were used to compare the efficacy and safety of Cefteram with the comparator drug. The specific statistical tests used were not detailed in the available abstracts.

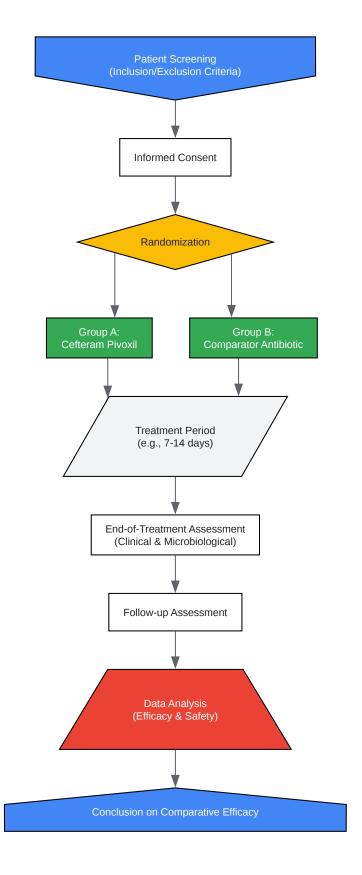
Mandatory Visualization Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefteram, like other β -lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The following diagram illustrates this mechanism.









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- To cite this document: BenchChem. [Comparative Analysis of Cefteram's Efficacy Across
 Diverse Patient Populations]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b193863#comparative-analysis-of-cefteram-s-efficacy-in-different-patient-populations]

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